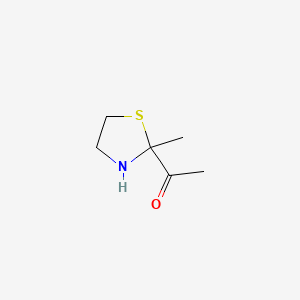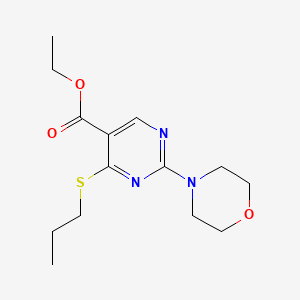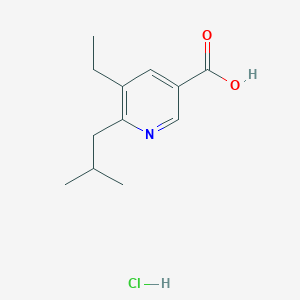![molecular formula C14H13N5O2 B13938620 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester](/img/structure/B13938620.png)
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, differentiation, and angiogenesis .
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including oxidation and esterification.
Attachment of the Amino-Pyrimidinyl Group: The amino-pyrimidinyl group is attached via nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the ester group to obtain the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester has several scientific research applications:
Cancer Research: As a potent FGFR inhibitor, this compound is studied for its potential in cancer therapy.
Drug Development: The compound serves as a lead molecule for the development of new drugs targeting FGFRs.
Biological Studies: It is used in studies to understand the role of FGFR signaling in various biological processes.
Wirkmechanismus
The compound exerts its effects by inhibiting the activity of FGFRs. Upon binding to FGFRs, it prevents the receptor from undergoing dimerization and autophosphorylation, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition disrupts cellular processes like proliferation, migration, and angiogenesis, which are crucial for cancer progression .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester is unique due to its potent FGFR inhibitory activity. Similar compounds include:
AZD4547: Another FGFR inhibitor with a different chemical structure.
Erdafitinib: An FDA-approved FGFR inhibitor used in cancer therapy.
BGJ-398: A selective FGFR inhibitor with a distinct chemical scaffold.
These compounds share the common feature of targeting FGFRs but differ in their chemical structures and specific inhibitory profiles.
Eigenschaften
Molekularformel |
C14H13N5O2 |
|---|---|
Molekulargewicht |
283.29 g/mol |
IUPAC-Name |
methyl 3-(2-aminopyrimidin-4-yl)-1-methylpyrrolo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13N5O2/c1-19-7-9(10-4-6-17-14(15)18-10)11-8(13(20)21-2)3-5-16-12(11)19/h3-7H,1-2H3,(H2,15,17,18) |
InChI-Schlüssel |
KIUVJFWCTBHHOR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C(C=CN=C21)C(=O)OC)C3=NC(=NC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)










